trans-4-Propylcyclohexanecarboxylic Acid
Overview
Description
trans-4-Propylcyclohexanecarboxylic Acid: is an organic compound with the molecular formula C10H18O2 . It is a derivative of cyclohexane, where a propyl group is attached to the fourth carbon of the cyclohexane ring, and a carboxylic acid group is attached to the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is known that many carboxylic acids participate in various biochemical reactions, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
Like other carboxylic acids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propylcyclohexanecarboxylic Acid typically involves the hydrogenation of 4-n-propylbenzoic acid. The process is carried out in the presence of a Raney nickel catalyst under high pressure and temperature conditions. Here is a detailed synthetic route :
Starting Material: 4-n-propylbenzoic acid (0.2 mole)
Reagents: Sodium hydroxide (0.205 mole), water (160 ml), Raney nickel catalyst (10 g)
Conditions: Hydrogenation at 195°C and 170 atm for 30 hours
Procedure: The reaction mixture is cooled, and the catalyst is filtered off. The filtrate is washed with ether, and the aqueous layer is separated and acidified. The precipitated acids are extracted into ether, washed with water, and dried over sodium sulfate. The ether is distilled off, and the product is crystallized from acetone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large autoclaves for hydrogenation and efficient separation techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: trans-4-Propylcyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
trans-4-Propylcyclohexanecarboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of liquid crystals and other industrial chemicals.
Comparison with Similar Compounds
4-Propylbenzoic Acid: Similar structure but lacks the cyclohexane ring.
Cyclohexanecarboxylic Acid: Similar structure but lacks the propyl group.
4-Propylcyclohexanol: Similar structure but has an alcohol group instead of a carboxylic acid group.
Uniqueness: trans-4-Propylcyclohexanecarboxylic Acid is unique due to the presence of both a propyl group and a carboxylic acid group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
4-propylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUKEGGHOLBES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959210 | |
Record name | 4-Propylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38289-27-9, 70928-91-5, 67589-82-6 | |
Record name | Polychloronapthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1s,4r)-4-propylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of trans-4-Propylcyclohexanecarboxylic acid in the synthesis of 4-[2'-(4''-trans-propylcyclohexyl)ethyl]cyclohexanone?
A1: this compound serves as a key starting material in the multi-step synthesis of 4-[2'-(4''-trans-propylcyclohexyl)ethyl]cyclohexanone []. The synthesis involves a series of reactions including reduction of the carboxylic acid, substitution, protection, Grignard reaction, hydrolysis, dehydration, and catalytic hydrogenation. The this compound provides the structural backbone for the target molecule.
Q2: What analytical techniques were used to characterize the synthesized 4-[2'-(4''-trans-propylcyclohexyl)ethyl]cyclohexanone and confirm the use of this compound in its synthesis?
A2: The synthesized 4-[2'-(4''-trans-propylcyclohexyl)ethyl]cyclohexanone was characterized using Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance (1H NMR) []. These techniques allow for the confirmation of the molecular structure and purity of the synthesized compound, supporting the successful utilization of this compound as a starting material.
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